2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-fluoro-bicyclo[310]hexane-2,6-dicarboxylic acid is a bicyclic compound with a unique structure that includes both amino and fluoro functional groups
Vorbereitungsmethoden
The synthesis of 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and fluoro positions, using reagents like sodium azide or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of polymers and other advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: Lacks the fluoro group, which may affect its reactivity and binding properties.
2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: Similar structure but with the fluoro group in a different position, potentially altering its chemical behavior.
1,2-Disubstituted bicyclo[2.1.1]hexane modules: These compounds have different substitution patterns, which can lead to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics.
Eigenschaften
CAS-Nummer |
260353-65-9 |
---|---|
Molekularformel |
C8H10FNO4 |
Molekulargewicht |
203.17 g/mol |
IUPAC-Name |
(1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m1/s1 |
InChI-Schlüssel |
GLDRBCJXSGSXEU-JKBXLQNXSA-N |
Isomerische SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N |
Kanonische SMILES |
C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.